molecular formula C15H19NO3 B1453314 4-N-Cbz-Aminomethyl-cyclohexone CAS No. 869895-17-0

4-N-Cbz-Aminomethyl-cyclohexone

Cat. No. B1453314
M. Wt: 261.32 g/mol
InChI Key: KBXVCSAZKWKBLJ-UHFFFAOYSA-N
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Description

4-N-Cbz-Aminomethyl-cyclohexone is a cyclic ketone compound that contains a carbonyl group and an amine group. It belongs to the class of arylcyclohexylamine compounds. The molecular formula is C15H19NO3 and the molecular weight is 261.32 g/mol .


Synthesis Analysis

The synthesis of 4-N-Cbz-Aminomethyl-cyclohexone involves the use of N,N,N’,N’-tetramethylethylenediamine and sec-butyllithium in tetrahydrofuran and toluene at -78 to 20℃ . The reaction mixture is warmed to room temperature and stirred overnight . The crude product is then purified by reverse phase chromatography .


Molecular Structure Analysis

The molecular structure of 4-N-Cbz-Aminomethyl-cyclohexone is represented by the SMILES notation: C1CC(=O)CCC1CNC(=O)OCC2=CC=CC=C2 . This indicates the presence of a cyclohexone ring with an aminomethyl group attached to it, and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the aminomethyl group .

Scientific Research Applications

Recent Advances in Cyclohexene Oxidation

Catalytic Oxidation of Cyclohexene

A review by Cao et al. (2018) highlights the significant interest in the selective catalytic oxidation of cyclohexene due to its role in producing industrially valuable intermediates like cyclohexanol, cyclohexanone, and adipic acid. This research emphasizes the development of controllable reactions that selectively afford targeted products, which is synthetically valuable for applications in both academia and industry. The advancements in this area could potentially relate to the chemical reactions and processing involving 4-N-Cbz-Aminomethyl-cyclohexone, given its structural relation to cyclohexane and cyclohexene derivatives (Cao et al., 2018).

Oxidation Processes for Environmental Remediation

Degradation and Fate of Contaminants by Advanced Oxidation Processes

Alharbi and Price (2017) discuss the use of advanced oxidation processes (AOPs) in degrading persistent pharmaceutically active contaminants in water, including carbamazepine. Though not directly related to 4-N-Cbz-Aminomethyl-cyclohexone, this study provides insights into how similar compounds could be involved in environmental remediation efforts, highlighting the versatility of cyclohexane derivatives in scientific applications beyond pharmaceuticals (Alharbi & Price, 2017).

Cyclohexane Oxidation Reaction and Industrial Application

Cyclohexane Oxidation for Nylon Production

A review by Khirsariya and Mewada (2014) focuses on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone (K-A oil), crucial intermediates for nylon production. This study reflects the industrial significance of cyclohexane oxidation, where catalysts and reaction conditions are optimized for selectivity and conversion efficiency. Such research underscores the industrial and chemical engineering relevance of cyclohexane and its derivatives, potentially including compounds like 4-N-Cbz-Aminomethyl-cyclohexone (Khirsariya & Mewada, 2014).

Safety And Hazards

The safety information for 4-N-Cbz-Aminomethyl-cyclohexone includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

benzyl N-[(4-oxocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVCSAZKWKBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679446
Record name Benzyl [(4-oxocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Cbz-Aminomethyl-cyclohexone

CAS RN

869895-17-0
Record name Benzyl [(4-oxocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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